(Z)-2-(furan-2-ylmethylene)-6-((2-methylbenzyl)oxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(furan-2-ylmethylene)-6-((2-methylbenzyl)oxy)benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core structure This compound is characterized by the presence of a furan ring, a methylene bridge, and a benzyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(furan-2-ylmethylene)-6-((2-methylbenzyl)oxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with furfural or a similar furan derivative.
Methylene Bridge Formation: The methylene bridge is formed through a Wittig reaction or a similar olefination process.
Benzyl Ether Substitution: The final step involves the etherification of the benzofuran core with 2-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the furan ring or the methylene bridge, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the double bond in the methylene bridge, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzofuran core or the benzyl ether substituent, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral media).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce dihydrobenzofuran analogs.
Scientific Research Applications
(Z)-2-(furan-2-ylmethylene)-6-((2-methylbenzyl)oxy)benzofuran-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of novel materials, such as polymers and advanced composites, due to its structural properties.
Mechanism of Action
The mechanism of action of (Z)-2-(furan-2-ylmethylene)-6-((2-methylbenzyl)oxy)benzofuran-3(2H)-one involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(furan-2-ylmethylene)-6-((2-chlorobenzyl)oxy)benzofuran-3(2H)-one
- (Z)-2-(furan-2-ylmethylene)-6-((2-fluorobenzyl)oxy)benzofuran-3(2H)-one
- (Z)-2-(furan-2-ylmethylene)-6-((2-bromobenzyl)oxy)benzofuran-3(2H)-one
Uniqueness
(Z)-2-(furan-2-ylmethylene)-6-((2-methylbenzyl)oxy)benzofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzyl ether group, in particular, influences its reactivity and interactions with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-14-5-2-3-6-15(14)13-24-17-8-9-18-19(11-17)25-20(21(18)22)12-16-7-4-10-23-16/h2-12H,13H2,1H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYDLDQSVHCECS-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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